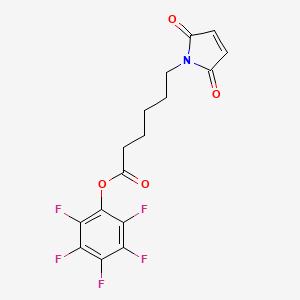

6-Maleimidocaproic acid pentafluorophenyl ester

Vue d'ensemble

Description

6-Maleimidocaproic acid pentafluorophenyl ester is a chemical compound with the formula C16H12F5NO4 . It is a PEG linker and is used in various chemical and pharmaceutical applications .

Synthesis Analysis

The synthesis of 6-Maleimidocaproic acid pentafluorophenyl ester involves the reaction of amine-bearing molecules to form stable amide bonds . The PFP ester is less prone to hydrolysis than NHS ester .Molecular Structure Analysis

The molecule contains a total of 39 bonds. There are 27 non-H bonds, 10 multiple bonds, 8 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), and 1 imide (-thio) .Chemical Reactions Analysis

Pentafluorophenyl (PFP) esters, such as 6-Maleimidocaproic acid pentafluorophenyl ester, are useful for attaching fluorophores or haptens to primary amines in biomolecules . They are less susceptible to spontaneous hydrolysis during conjugation reactions .Physical And Chemical Properties Analysis

The molecular weight of 6-Maleimidocaproic acid pentafluorophenyl ester is 377.26 g/mol . Its molecular formula is C16H12F5NO4 .Applications De Recherche Scientifique

Protein Mimicry

- Scientific Field : Polymer Chemistry

- Application Summary : This compound is used in the preparation of single-chain polymer nanoparticles (SCNPs) which mimic proteins . These SCNPs are formed by intramolecular collapse of individual polymer chains, and display sizes ranging from 5–20 nm .

- Methods of Application : SCNPs containing activated ester moieties are prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Post-formation functionalization of the resulting SCNPs through substitution of the activated pentafluorophenyl esters with a variety of amines results in a series of water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids and even peptides .

- Results or Outcomes : This synthetic strategy offers a straightforward method towards SCNP modification and SCNP-protein hybrids, giving access to easily adjustable physicochemical properties and protein mimicry .

pH-Responsive Nanocarriers for Anticancer Drugs

- Scientific Field : Materials Chemistry

- Application Summary : The compound is used in the construction of pH-responsive polymeric micelles, which are effective carriers for anti-cancer drug delivery .

- Methods of Application : Poly (pentafluorophenyl acrylate) (PPFPA) is first subjected to modification with 1-amino-2-propanol yielding the amphiphilic copolymer of poly (pentafluorophenyl acrylate)- ran -poly ( N - (2-hydroxypropyl acrylamide)) . Then, 1- (3-aminopropyl)imidazole (API), a reagent to introduce charge conversional entities, is reacted with the remaining PPFPA segment in the micellar core resulting in API-modified micelles which can encapsulate doxorubicin (DOX), a hydrophobic anti-cancer drug .

- Results or Outcomes : The API-modified micelles underwent disintegration upon pH switching from 7.4 to 5.0, presumably due to imidazolyl group protonation . This pH-responsiveness of the API-modified micelles was responsible for the faster and greater in vitro DOX release in an acidic environment than neutral pH .

Fluorophore Attachment

- Scientific Field : Biochemistry

- Application Summary : Pentafluorophenyl (PFP) esters, including “6-Maleimidocaproic acid pentafluorophenyl ester”, are useful for attaching fluorophores such as fluorescein or haptens to primary amines in biomolecules . This is valuable in laboratory peptide synthesis .

- Methods of Application : The PFP ester is reacted with the primary amine group present in the biomolecule, resulting in the formation of an amide bond . This reaction is as effective as succinimidyl esters and various similar agents, but PFP esters are particularly useful because they are less susceptible to spontaneous hydrolysis during conjugation reactions .

- Results or Outcomes : The successful attachment of fluorophores or haptens to biomolecules allows for their visualization and detection, which is crucial in many biochemical and biomedical applications .

Drug Delivery

- Scientific Field : Pharmaceutical Sciences

- Application Summary : This compound is used in the construction of a thermally responsive macromolecular carrier, elastin-like polypeptide (ELP), for the delivery of the anti-cancer drug paclitaxel .

- Methods of Application : Paclitaxel is bound to ELP by conjugation with the 6-maleimidocaproyl hydrazone derivative of paclitaxel, an acid-sensitive paclitaxel prodrug .

- Results or Outcomes : The resulting ELP-paclitaxel conjugate is a potential treatment for breast cancer .

Peptide Functionalization

- Scientific Field : Biochemistry

- Application Summary : This compound is used for peptide-functionalization for more advanced biomedical applications . It provides an easy way towards peptide-functionalization .

- Methods of Application : The PFP ester is reacted with the primary amine group present in the biomolecule, resulting in the formation of an amide bond . This reaction is as effective as succinimidyl esters and various similar agents, but PFP esters are particularly useful because they are less susceptible to spontaneous hydrolysis during conjugation reactions .

- Results or Outcomes : The successful attachment of peptides to biomolecules allows for their visualization and detection, which is crucial in many biochemical and biomedical applications .

pH-Responsive Nanocarriers for Anticancer Drugs

- Scientific Field : Materials Chemistry

- Application Summary : The compound is used in the construction of pH-responsive polymeric micelles, which are effective carriers for anti-cancer drug delivery .

- Methods of Application : Poly (pentafluorophenyl acrylate) (PPFPA) is first subjected to modification with 1-amino-2-propanol yielding the amphiphilic copolymer of poly (pentafluorophenyl acrylate)- ran -poly ( N - (2-hydroxypropyl acrylamide)) . Then, 1- (3-aminopropyl)imidazole (API), a reagent to introduce charge conversional entities, is reacted with the remaining PPFPA segment in the micellar core resulting in API-modified micelles which can encapsulate doxorubicin (DOX), a hydrophobic anti-cancer drug .

- Results or Outcomes : The API-modified micelles underwent disintegration upon pH switching from 7.4 to 5.0, presumably due to imidazolyl group protonation . This pH-responsiveness of the API-modified micelles was responsible for the faster and greater in vitro DOX release in an acidic environment than neutral pH .

Safety And Hazards

In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, rinse cautiously with water for several minutes . If eye irritation persists, get medical advice/attention .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 6-(2,5-dioxopyrrol-1-yl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F5NO4/c17-11-12(18)14(20)16(15(21)13(11)19)26-10(25)4-2-1-3-7-22-8(23)5-6-9(22)24/h5-6H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQYBTAUACRWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Maleimidocaproic acid pentafluorophenyl ester | |

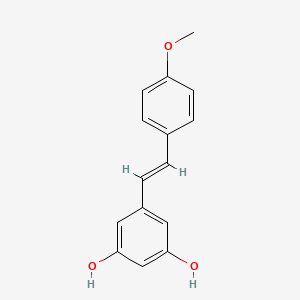

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate](/img/structure/B1664606.png)